Benzyl 3-methylenepiperidine-1-carboxylate

Spiro heterocycle synthesis 1,3-Dipolar cycloaddition GABA receptor ligands

Benzyl 3-methylenepiperidine-1-carboxylate (CAS 138163-15-2), also referred to as N-Cbz-3-methylenepiperidine or 1-piperidinecarboxylic acid, 3-methylene-, phenylmethyl ester, is a synthetic intermediate belonging to the N-protected methylenepiperidine class. The compound features a piperidine ring bearing an exocyclic methylene group at the 3-position and a benzyloxycarbonyl (Cbz) protecting group on the ring nitrogen.

Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
CAS No. 138163-15-2
Cat. No. B190089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-methylenepiperidine-1-carboxylate
CAS138163-15-2
Molecular FormulaC14H17NO2
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESC=C1CCCN(C1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H17NO2/c1-12-6-5-9-15(10-12)14(16)17-11-13-7-3-2-4-8-13/h2-4,7-8H,1,5-6,9-11H2
InChIKeyDFLLABDAFZKLMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-Methylenepiperidine-1-Carboxylate (CAS 138163-15-2): A Cbz-Protected 3-Methylene Piperidine Building Block for Regiospecific Heterocycle Synthesis


Benzyl 3-methylenepiperidine-1-carboxylate (CAS 138163-15-2), also referred to as N-Cbz-3-methylenepiperidine or 1-piperidinecarboxylic acid, 3-methylene-, phenylmethyl ester, is a synthetic intermediate belonging to the N-protected methylenepiperidine class [1]. The compound features a piperidine ring bearing an exocyclic methylene group at the 3-position and a benzyloxycarbonyl (Cbz) protecting group on the ring nitrogen. With a molecular formula of C₁₄H₁₇NO₂, a molecular weight of 231.29 g/mol, a computed XLogP3 of 2.3, and a topological polar surface area (TPSA) of 29.5 Ų, this compound serves as a versatile precursor in medicinal chemistry for constructing spirocyclic and fused-ring scaffolds via cycloaddition chemistry [1][2]. Commercially, it is typically supplied at 95–97% purity, often stabilized with MEHQ (4-methoxyphenol) to inhibit polymerization of the reactive exocyclic double bond .

Why Benzyl 3-Methylenepiperidine-1-Carboxylate Cannot Be Casually Substituted by Other N-Protected Methylenepiperidines


Substituting benzyl 3-methylenepiperidine-1-carboxylate with its closest analogs—the 4-methylene positional isomer (CAS 138163-12-9), the N-Boc variant (tert-butyl 3-methylenepiperidine-1-carboxylate), or the unsubstituted N-Cbz-piperidine—introduces critical divergence in synthetic outcomes. The position of the exocyclic methylene group on the piperidine ring governs the regiospecificity of cycloaddition reactions, directly determining the ring size and connectivity of the resulting spiro or fused heterocyclic products [1]. Simultaneously, the Cbz protecting group imparts a distinct deprotection profile (hydrogenolysis-labile) and influences biocatalytic hydroxylation regioselectivity in ways that the N-Boc and N-benzoyl analogues do not replicate [2]. These are not interchangeable differences; they are go/no-go decision points for multi-step synthetic route design.

Quantitative Differentiation Evidence for Benzyl 3-Methylenepiperidine-1-Carboxylate Against Its Closest Analogs


Regiospecific Cycloaddition: 3-Methylene vs. 4-Methylene Positional Isomer Dictates Spiro Scaffold Topology

In a regiospecific 1,3-dipolar cycloaddition with bromonitrile oxide, N-Cbz-3-methylenepiperidine (compound 15) exclusively produced the spiro adduct (RS)-3-hydroxy-1-oxa-2,7-diazaspiro[4.5]dec-2-ene (compound 3), whereas N-Cbz-4-methylenepiperidine (compound 11) generated the constitutionally different spiro analogue 3-hydroxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene (compound 2) [1]. Both cycloadditions were described as regiospecific, but the position of the exocyclic methylene on the piperidine ring controls whether the resulting isoxazoline oxygen is attached to the piperidine C-3 or C-4 carbon, yielding a 2,7-diazaspiro vs. a 2,8-diazaspiro skeleton [1]. This regiospecificity is a direct structural consequence of the methylene position and is not achievable by post-synthetic isomerization.

Spiro heterocycle synthesis 1,3-Dipolar cycloaddition GABA receptor ligands

Biohydroxylation Regiochemical Outcome: N-Cbz-3-Methylpiperidine Diverges from Other Cbz-Piperidines

When subjected to whole-cell biotransformation by Beauveria bassiana ATCC 7159, N-Cbz-3-methylpiperidine (compound 3 in the study) exhibited compromised regiospecificity, yielding hydroxylation at both the 3- and 4-positions of the piperidine ring [1]. In contrast, the majority of Cbz-protected piperidines tested (compounds 1, 2, 5, 6, 7) gave predominantly 4-hydroxylated products with yields reaching up to 48% [1]. Only N-Cbz-2-methylpiperidine (compound 4) shared this loss of regiospecificity. The Cbz protecting group itself was shown to confer greater hydroxylation regioselectivity compared to the N-benzoyl analogues [1]. This indicates that the 3-methyl substituent on the piperidine ring actively redirects the enzymatic oxidation away from the highly preferred C-4 site.

Biocatalysis Microbial hydroxylation Beauveria bassiana

Lipophilicity Differential: Computed LogP of 3-Methylene vs. 4-Methylene Cbz-Piperidine Regioisomer

The computed partition coefficient (XLogP3) for benzyl 3-methylenepiperidine-1-carboxylate is 2.3 [1]. For the positional isomer benzyl 4-methylenepiperidine-1-carboxylate (CAS 138163-12-9), ChemSpider and vendor databases report a computed LogP of 2.4 . While both isomers have identical molecular formula (C₁₄H₁₇NO₂) and molecular weight (231.29 g/mol), the 0.1 log unit difference in lipophilicity reflects subtle conformational and electronic effects arising from the position of the exocyclic methylene group. The 3-methylene isomer has a slightly lower TPSA (29.5 Ų) [1] compared to analogs with substituents at the 4-position, which can influence passive membrane permeability in downstream drug candidates.

Physicochemical property comparison LogP ADME profiling

Orthogonal Deprotection Strategy: Cbz (Hydrogenolysis) vs. Boc (Acidolysis) in Piperidine Intermediate Procurement

The Cbz (benzyloxycarbonyl) protecting group on benzyl 3-methylenepiperidine-1-carboxylate is cleaved by catalytic hydrogenolysis (H₂, Pd/C, typically at atmospheric pressure and room temperature), whereas the corresponding N-Boc-3-methylenepiperidine (tert-butyl 3-methylenepiperidine-1-carboxylate, CAS 481046-88-0) requires acidic conditions (e.g., TFA in DCM or HCl in dioxane) for deprotection [1]. This orthogonality is critical when synthetic sequences contain acid-sensitive functional groups (e.g., acetals, silyl ethers, certain heterocycles) that would not survive Boc deprotection conditions. Conversely, substrates containing alkenes, alkynes, or benzyl ethers susceptible to hydrogenolysis would be incompatible with Cbz removal, favoring the Boc-protected intermediate [1]. The exocyclic methylene group in the target compound itself is potentially sensitive to hydrogenation; thus, controlled hydrogenolysis conditions must be employed to selectively remove the Cbz group without saturating the C=C bond.

Protecting group strategy Orthogonal deprotection Synthetic route design

Commercial Purity and Stabilization: MEHQ-Inhibited Formulation Improves Storage Stability of the Exocyclic Methylene Moiety

Commercially, benzyl 3-methylenepiperidine-1-carboxylate is supplied at two primary purity grades: 95% (stabilized with MEHQ, 4-methoxyphenol) from Bidepharm and 97% (non-stabilized specification) from Fluorochem . The MEHQ stabilizer is critical for preventing radical-initiated polymerization of the exocyclic methylene group during long-term storage and shipping . The 4-methylene positional isomer (CAS 138163-12-9) is typically offered at 95% purity without explicit MEHQ stabilization from most suppliers. For large-scale procurement (≥10 g), Fluorochem pricing of £504.00/10g (£50.40/g) versus AKSci at a lower purity grade (95%) provides a benchmark for cost-sensitive route selection. The presence or absence of MEHQ may affect downstream reactions involving radical initiators or organometallic reagents, necessitating pre-treatment (e.g., passing through a short alumina column) to remove the inhibitor.

Chemical stability MEHQ stabilization Procurement specification

Procurement-Relevant Application Scenarios for Benzyl 3-Methylenepiperidine-1-Carboxylate Based on Quantitative Evidence


Regiospecific Construction of 2,7-Diazaspiro[4.5]dec-2-ene Scaffolds via 1,3-Dipolar Cycloaddition

When a synthetic route requires a 2,7-diazaspiro[4.5]dec-2-ene core—a scaffold used in GABA receptor ligand development—benzyl 3-methylenepiperidine-1-carboxylate is the mandatory intermediate. The 4-methylene isomer (CAS 138163-12-9) yields the constitutionally different 2,8-diazaspiro[4.5]dec-2-ene skeleton, which is not interchangeable. This regiospecificity was demonstrated by De Amici et al. (1991), where the N-Cbz-3-methylenepiperidine substrate exclusively delivered the 2,7-diazaspiro product with no detectable cross-contamination [1].

Synthetic Routes Requiring Acid-Sensitive Protecting Group Orthogonality

When a multi-step synthesis contains acid-labile protecting groups (silyl ethers, acetals, THP ethers, tert-butyl esters) that preclude the use of the N-Boc analogue, benzyl 3-methylenepiperidine-1-carboxylate is the preferred procured intermediate. The Cbz group can be cleanly removed under neutral hydrogenolysis conditions without affecting acid-sensitive functionality [1]. However, the 3-methylene group requires careful hydrogenolysis control to avoid saturation of the exocyclic double bond—a nuance not present when procuring the saturated N-Cbz-piperidine alternative.

Microbial Biotransformation Route Scouting Where C-4 Hydroxylation Selectivity Is Essential

For process chemistry teams developing biocatalytic routes to 4-hydroxypiperidine derivatives using Beauveria bassiana ATCC 7159, benzyl 3-methylenepiperidine-1-carboxylate is specifically contra-indicated. Evidence from Aitken et al. (1998) shows that the 3-methyl substituent compromises C-4 hydroxylation regioselectivity, yielding mixed products [1]. In this application context, the unsubstituted N-Cbz-piperidine or N-Cbz-4-substituted piperidines are the appropriate procurement choices for high-yield, regiospecific C-4 hydroxylation.

Medicinal Chemistry Programs Requiring Controlled Lipophilicity in Piperidine-Containing Lead Series

When conducting structure-activity relationship (SAR) exploration around a piperidine scaffold where lipophilicity modulation is critical, the marginally lower computed LogP of benzyl 3-methylenepiperidine-1-carboxylate (XLogP3 = 2.3) compared to its 4-methylene isomer (LogP = 2.4) offers a subtle but potentially meaningful advantage for aqueous solubility [1][2]. This 0.1 log unit difference, while small, contributes to the overall property profile when the Cbz-piperidine fragment is incorporated into larger lead molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl 3-methylenepiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.